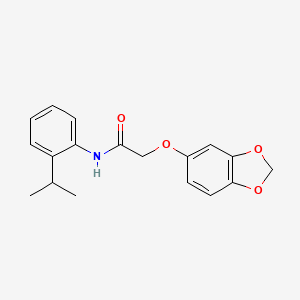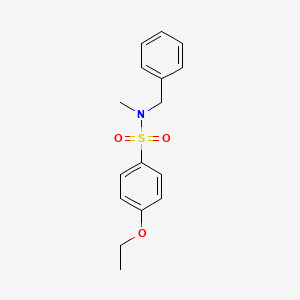
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide, also known as IBX or o-iodoxybenzoic acid, is a versatile oxidizing agent that has gained significant attention in the scientific community due to its unique properties. IBX is a white crystalline solid that is soluble in many organic solvents and is widely used in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide involves the formation of an intermediate iodoxybenzoic acid (IBA) radical. This intermediate then reacts with the substrate to form the corresponding oxidized product. The IBA radical is regenerated by the reaction of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide with the oxidized product.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been shown to have potent antitumor activity in vitro and in vivo. It has also been shown to induce apoptosis in various cancer cell lines. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been shown to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in laboratory experiments include its high reactivity, selectivity, and ease of handling. However, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide is a strong oxidizing agent and should be handled with care. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide can be expensive and may not be readily available in some laboratories.
Orientations Futures
There are several future directions for research on 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide. One area of research could focus on the development of new synthetic methodologies using 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide. Another area of research could focus on the use of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in the synthesis of new pharmaceuticals and natural products. Moreover, the potential use of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in catalytic reactions and in the development of new materials could also be explored.
Conclusion:
In conclusion, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide is a versatile oxidizing agent that has gained significant attention in the scientific community due to its unique properties. 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been extensively used in various organic transformations, including the oxidation of alcohols, alkenes, and sulfides. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been shown to have potent antitumor activity and has been used in the synthesis of various pharmaceuticals and natural products. The potential applications of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in catalytic reactions and the development of new materials make it an exciting area of research for the future.
Méthodes De Synthèse
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide can be synthesized through the oxidation of o-iodoanisole using tert-butyl hydroperoxide and catalytic amounts of trifluoroacetic acid. The reaction proceeds smoothly and provides high yields of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been extensively used in various organic transformations, including the oxidation of alcohols, alkenes, and sulfides. It has also been used as a reagent in the synthesis of various natural products and pharmaceuticals. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been used in the synthesis of various heterocyclic compounds, including pyridines, pyrazoles, and pyrimidines.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)14-5-3-4-6-15(14)19-18(20)10-21-13-7-8-16-17(9-13)23-11-22-16/h3-9,12H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNIOMIIWWGJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)

![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)

![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)
